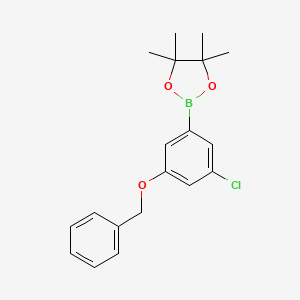
1,1-(1-Methylethylidene)BIS(Ethylferrocene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-(1-Methylethylidene)BIS(Ethylferrocene): Catocene , is an organometallic compound with the molecular formula C17H22Fe10 . It is a high-efficiency burning rate catalyst with excellent comprehensive performance, particularly in high burning rate HTPB propellants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) can be synthesized through the reaction of ferrocene with isopropylidene chloride in the presence of a base. The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1,1-(1-Methylethylidene)BIS(Ethylferrocene) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ferrocene derivatives.
Reduction: Reduction reactions can yield different ferrocene-based products.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions include various ferrocene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,1-(1-Methylethylidene)BIS(Ethylferrocene) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-organometallic chemistry.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of high-performance propellants and other industrial applications.
Wirkmechanismus
The mechanism by which 1,1-(1-Methylethylidene)BIS(Ethylferrocene) exerts its effects involves its ability to act as a catalyst. The compound interacts with molecular targets and pathways, facilitating various chemical reactions. Its unique structure allows it to efficiently catalyze reactions, making it valuable in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Ferrocene: A simpler organometallic compound with similar catalytic properties.
1,1’-Diethylferrocene: Another derivative of ferrocene with different substituents.
1,1’-Dimethylferrocene: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) stands out due to its high efficiency as a burning rate catalyst and its excellent performance in high burning rate HTPB propellants. Its unique structure and properties make it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C17H33Fe- |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
1-(2-cyclopentylpropan-2-yl)-2-ethylcyclopentane;ethane;iron |
InChI |
InChI=1S/C15H28.C2H5.Fe/c1-4-12-8-7-11-14(12)15(2,3)13-9-5-6-10-13;1-2;/h12-14H,4-11H2,1-3H3;1H2,2H3;/q;-1; |
InChI-Schlüssel |
FZNYWZXKDFZPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].CCC1CCCC1C(C)(C)C2CCCC2.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)




![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)


![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)

![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
